In Vivo Antimycobacterial Efficacy: Ortho-CF3 Derivative Demonstrates Comparable Activity to Isoniazid
In a direct comparative in vivo study of 15 novel thiourea derivatives against Mycobacterium tuberculosis, the compound containing the 2-(trifluoromethyl)phenylthiourea motif (compound 8) demonstrated equivalent antimycobacterial activity to the first-line drug isoniazid at the same dose level in an animal model [1]. This contrasts with the majority of other substituted phenyl/pyridyl analogs in the series, which did not achieve this level of in vivo efficacy.
| Evidence Dimension | In vivo antimycobacterial activity (animal model) |
|---|---|
| Target Compound Data | Equally active as isoniazid at the same dose level |
| Comparator Or Baseline | Isoniazid (reference drug) at the same dose level |
| Quantified Difference | Equivalent in vivo efficacy |
| Conditions | In vivo animal model (mouse) infected with M. tuberculosis H37Rv |
Why This Matters
This data validates the ortho-CF3 phenylthiourea scaffold as a privileged motif for antitubercular drug discovery, offering a structurally distinct alternative to existing clinical candidates.
- [1] Sriram D, et al. J Antimicrob Chemother. 2007;59(6):1194-1196. View Source
